molecular formula C18H27BN2O4 B8151119 1-(4-((Tetrahydro-2H-pyran-2-YL)oxy)but-2-YN-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

1-(4-((Tetrahydro-2H-pyran-2-YL)oxy)but-2-YN-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Cat. No.: B8151119
M. Wt: 346.2 g/mol
InChI Key: VTXDWRADSPVSEA-UHFFFAOYSA-N
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Description

1-(4-((Tetrahydro-2H-pyran-2-YL)oxy)but-2-YN-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a tetrahydropyranyl ether and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((Tetrahydro-2H-pyran-2-YL)oxy)but-2-YN-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Tetrahydropyranyl Ether: The tetrahydropyranyl ether group can be introduced via the reaction of the pyrazole with tetrahydropyranyl chloride in the presence of a base such as triethylamine.

    Addition of the Dioxaborolane Moiety: The dioxaborolane group can be added through a Suzuki-Miyaura coupling reaction, where the pyrazole derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-((Tetrahydro-2H-pyran-2-YL)oxy)but-2-YN-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydropyranyl ether group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-((Tetrahydro-2H-pyran-2-YL)oxy)but-2-YN-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole has several scientific research applications:

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Material Science: It may be used in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 1-(4-((Tetrahydro-2H-pyran-2-YL)oxy)but-2-YN-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((Tetrahydro-2H-pyran-2-YL)oxy)but-2-YN-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole: This compound is unique due to the presence of both the tetrahydropyranyl ether and dioxaborolane moieties, which are not commonly found together in similar compounds.

    Other Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethyl-1H-pyrazole share the pyrazole core but lack the specific substituents that confer unique properties to this compound.

Uniqueness

The combination of the tetrahydropyranyl ether and dioxaborolane moieties in this compound provides unique chemical reactivity and potential applications that are not typically observed in other pyrazole derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(oxan-2-yloxy)but-2-ynyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BN2O4/c1-17(2)18(3,4)25-19(24-17)15-13-20-21(14-15)10-6-8-12-23-16-9-5-7-11-22-16/h13-14,16H,5,7,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXDWRADSPVSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC#CCOC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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